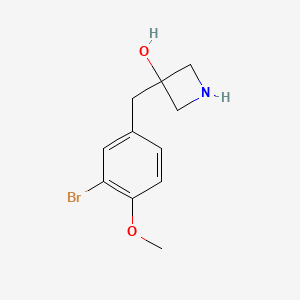

3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol

Description

Significance of Four-Membered Nitrogen Heterocycles in Chemical Research

Four-membered nitrogen heterocycles, such as azetidines and β-lactams, are fundamental structural motifs in organic chemistry. nih.gov Their inherent ring strain endows them with unique reactivity, making them valuable intermediates in the synthesis of more complex molecules. rsc.orgnih.gov This reactivity, balanced with greater stability compared to their three-membered aziridine (B145994) counterparts, allows for controlled chemical transformations. rsc.orgrsc.org The presence of a nitrogen atom within the four-membered ring also introduces polarity and the potential for hydrogen bonding, which are crucial features for biological interactions. researchgate.net Consequently, these heterocycles are not merely synthetic curiosities but are integral to the development of new chemical entities with diverse applications. msesupplies.com

Overview of Azetidine (B1206935) Scaffolds in Medicinal Chemistry and Organic Synthesis

Azetidine scaffolds are considered "privileged" structures in medicinal chemistry due to their prevalence in a wide array of biologically active compounds and natural products. rsc.orgmedwinpublishers.com The rigid, three-dimensional nature of the azetidine ring allows for precise spatial orientation of substituents, which is critical for optimizing interactions with biological targets. researchgate.net This has led to the incorporation of azetidine moieties into numerous pharmaceuticals, including antibacterial, anticancer, and antihypertensive agents. medwinpublishers.comlifechemicals.com In organic synthesis, azetidines serve as versatile building blocks. nih.govrsc.org Their strain-driven ring-opening reactions provide access to a variety of functionalized acyclic amines, while modifications to the ring itself can introduce diverse functionalities. rsc.orgacs.org

Rationale for Investigating Substituted Azetidin-3-ol (B1332694) Derivatives

The investigation into specifically substituted azetidin-3-ol derivatives is driven by a strategic approach to chemical design, aiming to harness the inherent properties of the azetidine core while introducing functionalities that can modulate its chemical and biological behavior.

Azetidin-3-ols are a particularly important subclass of azetidines. The hydroxyl group at the 3-position provides a versatile handle for further functionalization through a variety of chemical reactions. biosynth.com This allows for the synthesis of a diverse library of compounds from a common intermediate. The presence of the hydroxyl group also introduces a chiral center, enabling the synthesis of enantiomerically pure compounds, which is often a critical requirement for pharmaceutical applications. nih.gov The synthesis of azetidin-3-ols can be achieved through various methods, including the reduction of azetidin-3-ones or the cyclization of appropriately substituted precursors. nih.govresearchgate.net

The choice of a 3-bromo-4-methoxybenzyl group as a substituent is highly strategic. The benzyl (B1604629) group itself provides a lipophilic component that can influence the molecule's solubility and membrane permeability. The methoxy (B1213986) group at the 4-position is an electron-donating group that can affect the electronic properties of the aromatic ring. The bromine atom at the 3-position is particularly significant. It serves as a useful synthetic handle for further modifications via cross-coupling reactions, allowing for the introduction of a wide range of other functional groups. This strategic placement of substituents on the benzyl ring provides multiple avenues for creating a diverse set of derivatives for further investigation.

Current Research Landscape for Related Azetidine Compounds

The current research landscape for azetidine compounds is vibrant and expansive. rsc.orgmedwinpublishers.com Significant efforts are being directed towards the development of novel synthetic methodologies to access functionalized azetidines with high efficiency and stereoselectivity. nih.govresearchgate.net There is also a strong focus on exploring the utility of azetidines in various fields, including catalysis, materials science, and particularly, drug discovery. lifechemicals.comnih.gov The unique properties of the azetidine ring continue to inspire chemists to design and synthesize new molecules with tailored properties, ensuring that this area of research will remain active for the foreseeable future. researchgate.net

Structure

3D Structure

Properties

Molecular Formula |

C11H14BrNO2 |

|---|---|

Molecular Weight |

272.14 g/mol |

IUPAC Name |

3-[(3-bromo-4-methoxyphenyl)methyl]azetidin-3-ol |

InChI |

InChI=1S/C11H14BrNO2/c1-15-10-3-2-8(4-9(10)12)5-11(14)6-13-7-11/h2-4,13-14H,5-7H2,1H3 |

InChI Key |

PXQRTMQCLXJMSU-UHFFFAOYSA-N |

Canonical SMILES |

COC1=C(C=C(C=C1)CC2(CNC2)O)Br |

Origin of Product |

United States |

Retrosynthetic Analysis and Strategic Design for 3 3 Bromo 4 Methoxybenzyl Azetidin 3 Ol

Identification of Key Disconnection Points within the 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol Structure

A retrosynthetic analysis of this compound reveals several strategic disconnection points. The most logical disconnections involve the bond between the benzyl (B1604629) group and the azetidine (B1206935) ring, and the bonds forming the azetidine ring itself.

Primary Disconnections:

C-C Bond Disconnection: The bond between the C3 of the azetidine ring and the benzylic carbon is a prime candidate for disconnection. This leads to an azetidin-3-one (B1332698) or a related electrophilic precursor and a nucleophilic 3-bromo-4-methoxybenzyl organometallic reagent.

C-N Bond Disconnections: Cleavage of the C-N bonds of the azetidine ring suggests precursors that can undergo intramolecular cyclization. This approach typically involves a 1,3-difunctionalized propane (B168953) derivative, such as a γ-amino alcohol with a suitable leaving group.

These disconnections form the basis for designing convergent and linear synthetic routes to the target molecule.

Exploration of Potential Precursors for the Azetidine Core

The construction of the azetidine ring is a significant challenge due to its inherent ring strain. arkat-usa.org Several methods have been developed for the synthesis of 3-functionalized azetidines, which can be adapted for the synthesis of the required azetidin-3-ol (B1332694) core. arkat-usa.org

Common strategies for forming the azetidine ring include:

Intramolecular Cyclization: This is a widely used method involving the cyclization of 1,3-difunctionalized compounds. arkat-usa.orgclockss.org For instance, the ring closure of γ-haloamines or activated γ-aminoalcohols can effectively form the azetidine ring. clockss.org The intramolecular aminolysis of 3,4-epoxy amines has also been reported as a viable method for constructing the azetidine ring. frontiersin.org

Ring Expansion of Aziridines: The expansion of readily accessible aziridines provides another route to the azetidine core. arkat-usa.org

[2+2] Cycloaddition Reactions: The aza Paternò-Büchi reaction, a [2+2] photocycloaddition between an imine and an alkene, offers a direct approach to functionalized azetidines. researchgate.netmagtech.com.cn

From Azetidin-3-ones: Azetidin-3-ones are versatile intermediates for the synthesis of 3-substituted azetidines. nih.gov They can be prepared through methods such as the gold-catalyzed intermolecular oxidation of alkynes. nih.gov Subsequent nucleophilic addition to the carbonyl group can introduce the desired benzyl moiety.

The choice of precursor and synthetic method will depend on factors such as commercial availability of starting materials, scalability, and the desired stereochemical outcome.

Considerations for Stereochemical Control in Azetidine Ring Formation

Achieving stereochemical control during the formation of the azetidine ring is crucial, especially when synthesizing chiral molecules for biological evaluation. Several strategies can be employed to control the stereochemistry of the substituents on the azetidine ring.

Use of Chiral Precursors: Starting from enantiomerically pure precursors, such as chiral amino acids or 1,2-amino alcohols, can lead to the formation of chiral azetidines. clockss.orgnih.gov For example, chiral N-propargylsulfonamides can be used to prepare chiral azetidin-3-ones with high enantiomeric excess. nih.gov

Diastereoselective Cyclization: The intramolecular cyclization step can often be controlled to favor the formation of a specific diastereomer. The stereochemistry of the substituents on the open-chain precursor can direct the cyclization to yield a product with a defined relative stereochemistry.

Stereoselective Alkylation: For strategies involving the alkylation of an azetidin-3-one enolate, the stereochemical outcome can be influenced by the choice of base, solvent, and the presence of chiral auxiliaries. researchgate.net

The table below summarizes various approaches to stereocontrolled azetidine synthesis.

| Method | Description | Key Features |

| Chiral Pool Synthesis | Utilization of readily available chiral starting materials like amino acids. | Limits the scope to the configurations available from the chiral pool. nih.gov |

| Asymmetric Catalysis | Employment of chiral catalysts to induce enantioselectivity in ring-forming reactions. | Offers a more flexible approach to obtaining desired enantiomers. |

| Substrate-Controlled Diastereoselection | The inherent stereochemistry of the substrate directs the formation of a specific diastereomer. | Effective for controlling relative stereochemistry. nih.gov |

Design of Synthetic Routes for Functionalized Benzyl Moieties

A common precursor for this moiety is 3-bromo-4-methoxybenzyl bromide. This can be synthesized from commercially available starting materials such as 4-hydroxybenzonitrile (B152051) through a sequence of bromination, etherification, and subsequent functional group manipulations. researchgate.net Another approach involves the bromination of 4-methoxybenzyl alcohol.

Once the functionalized benzyl bromide is obtained, it can be converted into various nucleophilic or electrophilic species for coupling with the azetidine precursor.

Organometallic Reagents: Conversion of the benzyl bromide to an organometallic reagent, such as a Grignard or organolithium species, would allow for nucleophilic addition to an azetidin-3-one.

Coupling Reactions: Palladium-catalyzed cross-coupling reactions, such as the Suzuki or Negishi coupling, can be employed to form the C-C bond between the benzyl group and the azetidine ring. organic-chemistry.org This would typically involve an organoboron or organozinc derivative of the benzyl moiety and a suitably functionalized azetidine.

Direct C-H Functionalization: More modern approaches involve the direct functionalization of benzylic C-H bonds. researchgate.netchemrxiv.orgrsc.org These methods, often catalyzed by transition metals, can offer a more atom-economical route to the target structure.

The choice of synthetic route for the benzyl moiety should be compatible with the functional groups present on the azetidine precursor to avoid unwanted side reactions.

Synthetic Methodologies for 3 3 Bromo 4 Methoxybenzyl Azetidin 3 Ol and Analogous Azetidine Structures

Cyclization Strategies for Azetidine (B1206935) Ring Construction

The formation of the strained four-membered azetidine ring is a significant synthetic challenge. Several strategies have been developed to overcome this, primarily involving intramolecular cyclization reactions.

Intramolecular Aminolysis Approaches (e.g., from cis-3,4-epoxy amines)

A powerful method for the construction of 3-hydroxyazetidines involves the intramolecular aminolysis of 2,3-epoxypropylamines. This reaction can be promoted by treatment with a base, such as triethylamine (B128534) in refluxing acetonitrile (B52724), to chemoselectively rearrange the epoxyamines into the corresponding N-alkylazetidin-3-ols. libretexts.org

More recently, a highly regioselective approach utilizing Lewis acid catalysis has been developed. Specifically, Lanthanum(III) trifluoromethanesulfonate (B1224126) (La(OTf)₃) has been shown to be an effective catalyst for the intramolecular aminolysis of cis-3,4-epoxy amines to afford azetidines in high yields. nsf.gov This method is notable for its tolerance of a wide range of functional groups, including those that are acid-sensitive or possess Lewis basic sites. nsf.gov The reaction proceeds via a C3-selective aminolysis, which is crucial for the synthesis of 3-hydroxyazetidines. nsf.gov Computational studies suggest that the coordination of the lanthanum(III) catalyst to the substrate and/or product influences the regioselectivity of the ring-opening. nsf.gov

| Substrate | Catalyst Loading (mol%) | Solvent | Temperature | Yield (%) | Reference |

|---|---|---|---|---|---|

| cis-3,4-epoxy amine 1aa | 5 | (CH₂Cl)₂ | Reflux | High | nsf.gov |

| Substrates with electron-rich and -deficient benzyl (B1604629) groups | 5 | (CH₂Cl)₂ | Reflux | High | nsf.gov |

| Substrate with a bulky tert-butyl amine | 5 | (CH₂Cl)₂ | Reflux | High | nsf.gov |

Base-Promoted Cyclizations of Dihaloamino Precursors

The intramolecular cyclization of γ-dihaloamines is a classical and effective method for the synthesis of the azetidine ring. This approach typically involves the treatment of a primary amine with a 1,3-dihalopropane derivative, followed by a base-promoted intramolecular nucleophilic substitution to form the four-membered ring. organic-chemistry.org For instance, a one-pot synthesis of nitrogen-containing heterocycles from alkyl dihalides and primary amines can be achieved under microwave irradiation in an alkaline aqueous medium. organic-chemistry.org

A related strategy involves the cyclization of α-bromo-α-bromomethyl-β-aminoesters. Treatment of these precursors with a base like potassium carbonate in acetonitrile can lead to the formation of N-substituted 3-bromoazetidine-3-carboxylates. wikipedia.org Interestingly, this reaction can sometimes yield kinetically controlled aziridine (B145994) products, which can then be isomerized to the thermodynamically more stable azetidines upon heating. wikipedia.org This methodology provides a direct route to 3-halo-substituted azetidines, which are versatile intermediates for further functionalization.

Photochemical and Radical-Mediated Cyclization Techniques (e.g., Radical Strain-Release Photocatalysis)

Photochemical and radical-mediated reactions have emerged as powerful tools for the synthesis of complex molecular architectures, including strained ring systems like azetidines. One notable example is the copper-catalyzed photoinduced anti-Baldwin radical 4-exo-dig cyclization of ynamides. acs.org This method allows for the regioselective formation of highly substituted azetidines under visible light irradiation in the presence of a copper complex and an amine. acs.org

Another innovative approach is the use of radical strain-release (RSR) photocatalysis. This strategy employs highly strained molecules, such as azabicyclo[1.1.0]butanes (ABBs), which can undergo ring-opening upon interception of a radical intermediate. This process leads to the formation of densely functionalized azetidines in a single step. The reaction is typically driven by visible light and an organic photosensitizer. nih.gov

The Norrish–Yang cyclization is another photochemical method that can be employed for the synthesis of 3-hydroxyazetidines. This reaction involves an intramolecular 1,5-hydrogen atom transfer (HAT) from a γ-carbon to an excited carbonyl group, followed by radical cyclization to form the azetidine ring. nih.gov The choice of the N-protecting group is crucial for the success of this transformation, with the benzhydryl group being identified as particularly effective in facilitating both the photochemical cyclization and subsequent functionalization steps. nih.gov

Functionalization Reactions at the Azetidine Ring

Once the azetidine core has been constructed, further functionalization is often necessary to introduce desired substituents. For a molecule like 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol, this would involve the introduction of the substituted benzyl group at the C3 position.

Alkylation and Arylation Methods (e.g., Brønsted Acid Catalyzed Alkylation)

The introduction of alkyl and aryl groups onto the azetidine ring can be achieved through various methods. For the synthesis of this compound, a plausible approach would involve the reaction of an N-protected azetidin-3-one (B1332698) with an organometallic reagent, such as a Grignard or organolithium reagent, derived from 3-bromo-4-methoxybenzyl bromide. This nucleophilic addition to the ketone would generate the desired tertiary alcohol at the C3 position. The reactivity of organometallic reagents makes them excellent nucleophiles for attacking the electrophilic carbon of a carbonyl group. libretexts.org

Another powerful method for C-C bond formation is the Friedel–Crafts reaction. Brønsted acid-catalyzed Friedel–Crafts alkylation of electron-rich arenes with alcohols can be a viable strategy. semanticscholar.orgrsc.orgwikipedia.org In the context of azetidines, a chiral Brønsted acid could potentially catalyze the addition of an arene to an in situ-generated azetidinium ion or a related electrophilic species derived from a 3-hydroxyazetidine. rsc.org This would allow for the direct arylation of the azetidine ring. The use of a chiral catalyst could also enable enantioselective synthesis. semanticscholar.org

| Starting Material | Reagent | Reaction Type | Key Intermediate |

|---|---|---|---|

| N-protected azetidin-3-one | 3-Bromo-4-methoxybenzylmagnesium bromide (Grignard reagent) | Nucleophilic Addition | Tertiary alkoxide |

| N-protected azetidin-3-one | Organozinc reagent from ethyl bromoacetate (B1195939) (Reformatsky reagent) | Reformatsky Reaction | Zinc enolate |

| 3-Hydroxyazetidine | 3-Bromo-4-methoxytoluene and a Brønsted acid catalyst | Friedel-Crafts Alkylation | Azetidinium ion |

The Reformatsky reaction offers a milder alternative to Grignard reagents for the formation of β-hydroxy esters. wikipedia.orgorganic-chemistry.org This reaction involves the use of an organozinc reagent, which is typically less reactive than its magnesium or lithium counterparts. wikipedia.org While classically used with α-halo esters, variations of this reaction could potentially be adapted for the introduction of the desired benzyl group.

Nucleophilic Substitutions on Brominated Azetidines

Azetidines bearing a halogen at the C3 position are valuable precursors for the introduction of a wide range of functional groups via nucleophilic substitution reactions. For example, 3-bromoazetidine (B1339375) derivatives can react with various nucleophiles, such as cyanide, thiocyanate, and azide, to yield the corresponding 3-substituted azetidines. researchgate.net

The synthesis of the target compound, this compound, could also be envisioned through a nucleophilic substitution pathway. One could start with a readily available precursor like tert-butyl 3-bromoazetidine-1-carboxylate. chemicalbook.com Reaction of this electrophile with a suitable nucleophile, such as an organocuprate derived from 3-bromo-4-methoxybenzyl bromide, could potentially lead to the formation of the desired C-C bond at the C3 position. Organocuprates are known to be effective for nucleophilic substitution reactions with alkyl halides. Subsequent deprotection and, if necessary, oxidation of a precursor functional group to a hydroxyl group would complete the synthesis.

Reduction of Azetidinone Precursors

A primary route to azetidin-3-ols involves the reduction of the corresponding azetidin-3-one precursors. nih.gov This transformation is a critical step that establishes the hydroxyl group at the C3 position. The synthesis of azetidin-3-ones can be achieved through various methods, including the gold-catalyzed oxidative cyclization of chiral N-propargylsulfonamides or the decomposition of α-amino-α′-diazo ketones. nih.gov Once the azetidin-3-one is formed, the ketone functionality can be reduced to the desired alcohol.

Commonly used reducing agents for this purpose include sodium borohydride (B1222165) (NaBH₄). For instance, in the synthesis of related structures, the ketone moiety of an N-protected azetidin-3-one was successfully reduced with NaBH₄, leading to the formation of the corresponding azetidin-3-ol (B1332694). nih.gov The choice of the nitrogen protecting group is crucial, as it can influence the reaction's outcome and must be compatible with the reduction conditions. In some cases, direct deprotection of a precursor under acidic conditions can be problematic, leading to complex mixtures. Therefore, a strategy involving the reduction of the ketone prior to deprotection can be more effective. nih.gov Another approach involves the enantioselective reduction of azetidine-2,3-diones to create optically active 3-hydroxy-β-lactams, which are valuable chiral building blocks. mdpi.com

Diastereoselective Synthetic Protocols (e.g., Hydrozirconation)

Achieving stereocontrol in the synthesis of substituted azetidines is paramount, particularly when multiple stereocenters are present. Diastereoselective synthetic protocols are employed to control the relative configuration of substituents on the azetidine ring.

One notable method for achieving diastereoselectivity is hydrozirconation. This reaction has been utilized for the stereoselective synthesis of cis-2,3-disubstituted azetidines. rsc.org While the specific application to this compound is not detailed, the principle involves the addition of a zirconium-hydride species across a double or triple bond in a precursor molecule, followed by further functionalization, allowing for controlled installation of substituents. rsc.orgbeilstein-journals.org

Other diastereoselective methods include iodine-mediated cyclization of homoallyl amines, which yields cis-2,4-disubstituted azetidines through a 4-exo trig cyclization process. nih.gov The stereochemistry of the products from such reactions can be confirmed by NMR spectroscopy and X-ray crystallography. nih.gov Furthermore, the rearrangement of endocyclic bicyclic methyleneaziridines, formed from the regioselective aziridination of homoallenic sulfamates, can produce densely functionalized azetidin-3-ones with excellent diastereomeric ratios (dr > 19:1). nih.govnih.gov This high degree of stereocontrol effectively transfers the axial chirality of the allene (B1206475) precursor to central chirality in the azetidinone product. nih.gov

Methodologies for Introducing the 3-Bromo-4-methoxybenzyl Substituent

The installation of the specific 3-bromo-4-methoxybenzyl group at the C3 position of the azetidine ring is a key synthetic step. This can be accomplished through modern carbon-carbon bond-forming reactions.

Cross-Coupling Methodologies for Aryl-Carbon Bond Formation

Palladium-catalyzed cross-coupling reactions are powerful tools for forming Csp³–Csp² bonds, providing a direct route to 3-aryl azetidines. acs.org Methodologies such as the Hiyama, Suzuki, and Negishi couplings have been successfully applied to couple aryl groups with azetidine scaffolds. acs.orgnih.govthieme-connect.com

The Hiyama cross-coupling, for example, involves the reaction of a 3-iodoazetidine (B8093280) derivative with an arylsilane in the presence of a palladium catalyst. acs.orgnih.gov This method offers a convenient pathway to a variety of 3-arylazetidines under mild reaction conditions. nih.govorganic-chemistry.org Optimization of reaction conditions, including the choice of catalyst, ligand, and solvent, is crucial for achieving high yields and regioselectivity. organic-chemistry.org Similarly, palladium-catalyzed reactions of 3-iodoazetidines with aryl boronic acids have been developed, which can lead to the formation of 2-aryl azetidines through a migration/coupling process, highlighting the importance of ligand choice in controlling selectivity. acs.orgnih.gov

Below is a table summarizing typical conditions for palladium-catalyzed cross-coupling reactions for the synthesis of 3-arylazetidines.

| Coupling Reaction | Azetidine Substrate | Aryl Partner | Catalyst/Ligand | Solvent | Yield (%) | Reference |

| Hiyama | 1-Boc-3-iodoazetidine | Triethoxy(phenyl)silane | Pd(PPh₃)₄ | THF | 70 | acs.org |

| Hiyama | 1-Boc-3-iodoazetidine | Arylsilanes | Pd(OAc)₂ / Dppf | Dioxane | 30-88 | organic-chemistry.org |

| Negishi-type | Azetidine-zinc complex | Aryl electrophiles | Not specified | Not specified | Not specified | acs.org |

| Suzuki-type | Not specified | Aryl boronic acids | Palladium | Not specified | Not specified | acs.org |

Benzylation and Related Alkylation Strategies

Direct alkylation of an azetidine precursor is another viable strategy for introducing the benzyl substituent. This typically involves the reaction of a nucleophilic azetidine intermediate with a suitable benzyl electrophile. For the synthesis of this compound, a key step would be the C-alkylation at the C3 position.

One approach involves the alkylation of an azetidin-3-one enolate. The regio- and stereoselective alkylation at the C4 position of 1-alkyl-2-substituted azetidin-3-ones has been demonstrated, suggesting that similar strategies could be adapted for C3 alkylation. researchgate.net Another relevant method is the Grignard reaction, where an organomagnesium reagent adds to the carbonyl group of an azetidin-3-one. For example, the synthesis of novel azetidines has been accomplished via a Grignard reaction on an azetidin-3-one precursor to introduce a substituent at the C3 position, followed by further alkylation. nih.gov

Furthermore, base-promoted α-benzylation has been shown to be effective for other substituted azetidines. For instance, the α-alkylation of N-((S)-1-arylethyl)azetidine-2-carbonitriles can be achieved with high diastereoselectivity by first forming an N-borane complex. rsc.org This strategy could potentially be adapted for the benzylation of a suitable C3-functionalized azetidine precursor.

Multi-Component Reaction Approaches to Azetidine Scaffolds

Multi-component reactions (MCRs) offer an efficient and atom-economical approach to constructing complex molecular scaffolds like azetidines from simple starting materials in a single step. acs.org These reactions are powerful tools in modern organic synthesis and drug discovery. acs.org

Several MCRs have been developed for the synthesis of functionalized azetidines. For example, a copper-catalyzed three-component reaction of terminal alkynes, sulfonyl azides, and carbodiimides yields 2-(sulfonylimino)-4-(alkylimino)azetidine derivatives in good to excellent yields under mild conditions. acs.org Another innovative approach is a four-component, strain-release-driven synthesis that allows for the modular construction of substituted azetidines. nih.govresearchgate.netnih.gov This method utilizes the high reactivity of azabicyclo[1.1.0]butane, which undergoes a nih.govacs.org-Brook rearrangement and subsequent ring-opening anion relay sequence upon reaction with three different electrophilic partners. nih.govresearchgate.netnih.gov This strategy provides access to a diverse library of 1,3,3-trisubstituted azetidines. nih.gov The exploitation of strain-release functionalization of azabicyclobutanes is a recurring theme in modern MCRs for azetidine synthesis. thieme-connect.com

Chemo- and Regioselectivity in Azetidine Synthesis

Controlling chemo- and regioselectivity is a fundamental aspect of azetidine synthesis, ensuring that reactions proceed at the desired functional group and position. The inherent strain of the four-membered ring often dictates its reactivity and can be harnessed to control reaction outcomes.

Regioselectivity is critical in the ring-forming step. For instance, the La(OTf)₃-catalyzed intramolecular aminolysis of cis-3,4-epoxy amines provides a regioselective route to azetidines. frontiersin.org This method demonstrates high functional group tolerance, accommodating even acid-sensitive groups. frontiersin.org The regioselectivity of nucleophilic ring-opening reactions of unsymmetrically substituted azetidines is also a well-studied area, with the outcome often governed by electronic and steric effects of the substituents. magtech.com.cnresearchgate.netresearchgate.net For example, azetidines with unsaturated substituents at the C2 position often undergo C-N bond cleavage adjacent to the unsaturated group due to stabilization of the transition state. magtech.com.cn

In the synthesis of azetidin-3-ones from homoallenic sulfamates, regioselectivity is diverted to the distal double bond of the allene during the initial aziridination step. nih.govnih.gov This selective reaction leads to the formation of endocyclic bicyclic methyleneaziridines, which then rearrange to the desired azetidin-3-one scaffold. nih.gov This control over which double bond reacts is a prime example of chemospecificity in a complex system. The subsequent functionalization of the resulting fused azetidin-3-one can also be directed by the steric nature of substituents, providing an additional layer of regiocontrol. nih.gov

Advanced Analytical and Spectroscopic Characterization Methodologies in Azetidine Chemistry

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation (e.g., ¹H NMR, ¹³C NMR)

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules. For "3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol", ¹H and ¹³C NMR would provide detailed information about the hydrogen and carbon framework, respectively.

In a typical ¹H NMR spectrum of this compound, one would expect to observe distinct signals corresponding to the aromatic protons on the bromo-methoxyphenyl ring, the benzylic protons, the protons of the azetidine (B1206935) ring, the hydroxyl proton, and the methoxy (B1213986) group protons. The chemical shifts (δ), splitting patterns (multiplicity), and integration values of these signals would confirm the connectivity of the molecule.

The ¹³C NMR spectrum would complement this by showing signals for each unique carbon atom in the molecule, including the quaternary carbons. The chemical shifts would indicate the electronic environment of each carbon, helping to confirm the presence of the azetidine ring, the substituted benzene (B151609) ring, and the benzylic and methoxy carbons.

While specific experimental NMR data for "this compound" is not widely available in the public domain, the table below illustrates the expected ¹H and ¹³C NMR shifts based on the analysis of similar structures.

| Analysis Type | Expected Chemical Shift Range (ppm) | Atoms |

| ¹H NMR | 6.8 - 7.5 | Aromatic Protons |

| ¹H NMR | 3.5 - 4.5 | Azetidine Ring Protons |

| ¹H NMR | ~3.6 | Benzylic Protons |

| ¹H NMR | ~3.8 | Methoxy Protons |

| ¹H NMR | Variable (broad) | Hydroxyl Proton |

| ¹³C NMR | 110 - 160 | Aromatic and Benzyl (B1604629) Carbons |

| ¹³C NMR | 55 - 70 | Azetidine Ring and Methoxy Carbons |

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Analysis

Infrared (IR) and Raman spectroscopy are powerful techniques for identifying the functional groups present in a molecule by analyzing their vibrational modes. For "this compound", these techniques would be used to confirm the presence of key functional groups.

The IR spectrum would be expected to show a broad absorption band in the region of 3200-3600 cm⁻¹, characteristic of the O-H stretching vibration of the hydroxyl group. C-H stretching vibrations for the aromatic and aliphatic parts of the molecule would appear around 2850-3100 cm⁻¹. The C-O stretching of the methoxy group would likely be observed in the 1000-1300 cm⁻¹ region. Aromatic C=C stretching vibrations would be visible in the 1450-1600 cm⁻¹ range. The C-Br stretching frequency would be expected at lower wavenumbers, typically in the 500-600 cm⁻¹ region.

Raman spectroscopy would provide complementary information, particularly for the non-polar bonds, and would be useful for observing the vibrations of the carbon skeleton.

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Pattern Analysis

Mass spectrometry (MS) is a critical tool for determining the molecular weight of a compound and can provide structural information through the analysis of its fragmentation patterns. For "this compound", high-resolution mass spectrometry (HRMS) would be used to confirm the molecular formula by providing a highly accurate mass measurement.

The expected monoisotopic mass of "this compound" (C₁₁H₁₄BrNO₂) is approximately 271.02 g/mol for the ⁷⁹Br isotope and 273.02 g/mol for the ⁸¹Br isotope, which would be observed as a characteristic isotopic pattern in the mass spectrum. The fragmentation pattern would likely involve cleavage of the benzyl group and fragmentation of the azetidine ring, providing further structural confirmation.

X-ray Crystallography for Absolute and Relative Stereochemistry Determination

X-ray crystallography is the definitive method for determining the three-dimensional structure of a crystalline solid, providing precise information about bond lengths, bond angles, and stereochemistry. If a suitable single crystal of "this compound" could be obtained, X-ray diffraction analysis would unequivocally establish its absolute and relative stereochemistry. This technique would provide an unambiguous depiction of the molecular conformation in the solid state. As of now, the crystal structure for this specific compound has not been reported in publicly accessible crystallographic databases.

Elemental Analysis for Empirical Formula Confirmation

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is then used to confirm the empirical formula. For "this compound", with a molecular formula of C₁₁H₁₄BrNO₂, the theoretical elemental composition can be calculated. aablocks.com

| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |

| Carbon | C | 12.01 | 11 | 132.11 | 48.55% |

| Hydrogen | H | 1.01 | 14 | 14.14 | 5.19% |

| Bromine | Br | 79.90 | 1 | 79.90 | 29.36% |

| Nitrogen | N | 14.01 | 1 | 14.01 | 5.15% |

| Oxygen | O | 16.00 | 2 | 32.00 | 11.76% |

| Total | 272.16 | 100.00% |

Experimental results from elemental analysis would be expected to closely match these theoretical values to confirm the empirical formula of the synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Structure Investigations

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. For "this compound", the UV-Vis spectrum would be dominated by absorptions due to the substituted benzene ring. The electronic transitions, likely π → π* transitions, would be expected in the ultraviolet region. The exact wavelength of maximum absorbance (λmax) would be influenced by the bromo and methoxy substituents on the aromatic ring. This technique is particularly useful for quantitative analysis and for monitoring reactions involving chromophores.

Chromatographic Techniques for Purity Assessment (e.g., TLC, Column Chromatography)

Chromatographic techniques are essential for the separation, purification, and purity assessment of chemical compounds. Thin-layer chromatography (TLC) would be employed for rapid monitoring of reaction progress and for preliminary purity checks of "this compound". Column chromatography would be the primary method for the purification of the crude product, separating it from starting materials, byproducts, and other impurities. The choice of solvent system (eluent) would be optimized to achieve efficient separation based on the polarity of the compound. High-performance liquid chromatography (HPLC) could also be utilized for a more precise determination of purity.

Computational and Theoretical Investigations of Azetidine Derivatives

Quantum Chemical Methods for Electronic Structure and Reactivity Prediction (e.g., DFT, B3LYP)

Quantum chemical methods are fundamental to predicting the electronic properties and reactivity of molecules like 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol. Density Functional Theory (DFT) has become a particularly prominent tool due to its balance of accuracy and computational efficiency. mdpi.comexplorationpub.com The B3LYP functional is a popular hybrid functional frequently used for these calculations. explorationpub.comekb.eg

These methods are used to calculate key descriptors of reactivity. mdpi.comnih.gov For instance, the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are crucial. The HOMO energy relates to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy indicates its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap is an indicator of the molecule's kinetic stability and chemical reactivity. nih.govresearchgate.net

Studies on similar aromatic compounds and heterocycles show that substituents significantly influence these electronic properties. rsc.orgescholarship.org For this compound, the electron-donating methoxy (B1213986) group and the electron-withdrawing bromine atom on the benzyl (B1604629) ring, along with the hydroxyl group and the nitrogen atom in the azetidine (B1206935) ring, would collectively determine the molecule's electronic landscape and reactivity profile.

Table 1: Representative Calculated Electronic Properties for a Substituted Azetidine Derivative Note: This table is illustrative and provides typical values for a molecule of this class as specific calculations for this compound are not publicly available.

| Parameter | Calculated Value (a.u.) | Significance |

|---|---|---|

| HOMO Energy | -0.235 | Indicates electron-donating capability |

| LUMO Energy | -0.041 | Indicates electron-accepting capability |

| HOMO-LUMO Gap (ΔE) | 0.194 | Relates to chemical reactivity and stability |

| Dipole Moment (Debye) | 2.85 | Indicates overall polarity of the molecule |

Molecular Modeling and Conformational Analysis of Azetidine Rings

The four-membered azetidine ring is characterized by significant ring strain, which dictates its conformation and reactivity. researchgate.netrsc.org Molecular modeling techniques, including molecular mechanics and quantum chemical calculations, are employed to analyze the conformational preferences of the azetidine ring. The azetidine ring is not perfectly planar and can adopt a puckered conformation to alleviate some of its inherent strain.

In substituted azetidines, the substituents' steric and electronic properties influence the degree of puckering and the preferred orientation (axial vs. equatorial). For this compound, the bulky 3-bromo-4-methoxybenzyl group and the hydroxyl group at the C3 position would create specific conformational isomers. Computational studies can determine the relative energies of these conformers, identifying the most stable, low-energy structures. researchgate.net X-ray crystallography studies on similar 3-substituted azetidines have shown that the ring often adopts a nearly planar conformation. nih.gov

Simulation of Reaction Mechanisms and Transition States

Computational chemistry is instrumental in elucidating the mechanisms of chemical reactions. For the synthesis of azetidinols, theoretical simulations can map out the entire reaction pathway, from reactants to products, via transition states. researchgate.net The Norrish-Yang cyclization, a photochemical method to produce azetidinols, involves a 1,5-hydrogen abstraction followed by ring closure of a 1,4-biradical intermediate. researchgate.netnih.gov

DFT calculations can model the geometries and energies of the reactants, intermediates, transition states, and products. mdpi.com This allows for the calculation of activation energies, which are critical for predicting reaction rates and feasibility. For example, computational models have been successfully used to predict which combinations of alkenes and oximes will react to form azetidines via photocatalysis. thescience.dev By understanding the transition state structures, chemists can rationalize stereochemical outcomes and devise strategies to improve reaction yields and selectivity. nih.gov

Prediction of Molecular Interactions and Binding Affinities with Biological Macromolecules (e.g., Molecular Docking, Molecular Dynamics Simulations)

Azetidine scaffolds are valued in medicinal chemistry for their ability to provide rigid three-dimensional structures that can interact favorably with biological targets. nih.govnih.gov Computational techniques like molecular docking and molecular dynamics (MD) simulations are essential for predicting how a molecule like this compound might bind to a protein. nih.govresearchgate.net

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor's binding site. The process involves sampling numerous conformations and orientations of the ligand and scoring them based on their steric and electrostatic complementarity with the protein. nih.govf1000research.com For the target compound, docking could identify potential hydrogen bonds (e.g., involving the hydroxyl group or the nitrogen atom) and hydrophobic interactions (involving the substituted benzyl ring).

Molecular Dynamics (MD) Simulations: Following docking, MD simulations can be used to analyze the stability and dynamics of the ligand-protein complex over time. nih.govnih.gov These simulations model the movements of atoms and molecules, providing insights into the flexibility of the binding site and the durability of key interactions. The root-mean-square deviation (RMSD) is often monitored to assess the stability of the complex. nih.gov Such computational predictions of binding affinity are crucial in the early stages of drug discovery. chemrxiv.orgnih.govchemrxiv.orgnih.gov

Theoretical Assessment of Stereochemical Outcomes in Synthesis

Many synthetic routes to substituted azetidines can generate stereoisomers. Computational methods play a vital role in predicting and explaining the stereochemical outcomes of these reactions. emich.eduacs.org By calculating the energies of the different transition states that lead to various stereoisomers, it is possible to predict which product will be favored. researchgate.net

For reactions involving chiral catalysts or substrates, computational models can help understand the origin of enantioselectivity or diastereoselectivity. rsc.org For instance, in the synthesis of a 3-substituted azetidinol, the approach of a reagent to the prochiral center can be modeled to determine the lowest energy pathway. This predictive power allows chemists to rationally design synthetic strategies to obtain a specific, desired stereoisomer, which is often critical for biological activity. emich.edu

Analysis of Strain Energy and Ring Pucker Dynamics

The reactivity and unique chemical properties of azetidines are largely governed by their inherent ring strain. researchgate.netrsc.org The strain energy of the azetidine ring is approximately 25.2-25.4 kcal/mol. researchgate.netrsc.org This value is comparable to that of other strained rings like cyclobutane (B1203170) (26.4 kcal/mol) and significantly higher than that of the more stable five-membered pyrrolidine (B122466) ring (5.8 kcal/mol). researchgate.net This strain makes the azetidine ring rigid yet susceptible to ring-opening reactions under certain conditions. rsc.orgresearchgate.netnih.gov

Computational analysis can quantify this strain energy and model the dynamics of ring puckering. Although the azetidine ring is often described as nearly planar, it does exhibit a slight pucker. The interconversion between different puckered conformations can be studied using computational methods to understand the energy barriers and dynamics of this process, which are influenced by the nature and position of substituents on the ring.

Table 2: Comparison of Ring Strain Energies in Cyclic Amines

| Cyclic Amine | Ring Size | Approximate Strain Energy (kcal/mol) |

|---|---|---|

| Aziridine (B145994) | 3 | 26.7 - 27.7 researchgate.netrsc.org |

| Azetidine | 4 | 25.2 - 25.4 researchgate.netrsc.org |

| Pyrrolidine | 5 | 5.4 - 5.8 researchgate.netrsc.org |

| Piperidine (B6355638) | 6 | 0 researchgate.net |

Computational Approaches to Understand Reactivity Profiles (e.g., Orbital Analysis, Charge Distribution)

To gain a deeper understanding of the reactivity of this compound, computational methods can be used to analyze its electronic structure in detail. Frontier Molecular Orbital (FMO) theory is a key concept used for this purpose, focusing on the interactions between the HOMO and LUMO of reacting species. wikipedia.orgyoutube.comimperial.ac.uk

Orbital Analysis: The shape, energy, and distribution of the HOMO and LUMO across the molecule determine where it is most likely to react. For example, the analysis might show the HOMO is localized on the nitrogen atom or the methoxy-substituted aromatic ring, suggesting these are the primary sites for electrophilic attack. Conversely, the LUMO's location would indicate the most probable sites for nucleophilic attack. rsc.org

Charge Distribution: Calculating the electrostatic potential and atomic charges reveals the electron-rich and electron-poor regions of the molecule. This charge distribution map helps predict how the molecule will interact with other polar molecules or ions and provides insight into non-covalent interactions, which are critical for biological recognition. researchgate.net

Exploration of Biological Activity and Mechanistic Hypotheses for Azetidine Compounds

Theoretical Frameworks for Azetidine-Mediated Biological Effects

The biological activity of azetidine (B1206935) derivatives is fundamentally linked to the unique structural and electronic properties of the four-membered azacyclobutane ring. A key theoretical framework for understanding their effects is the concept of ring strain. The azetidine ring possesses a significant ring-strain energy of approximately 25.2 kcal/mol, which is comparable to that of cyclobutane (B1203170) and aziridine (B145994). researchgate.net This inherent strain influences the molecule's conformation and reactivity.

Another important framework is the role of the azetidine scaffold in providing conformational rigidity. nih.govrsc.org In drug design, limiting the conformational flexibility of a molecule can lead to a higher binding affinity with its biological target by reducing the entropic penalty upon binding. The constrained nature of the azetidine ring pre-organizes the appended functional groups in a specific spatial orientation, which can be crucial for precise interactions with the active sites of enzymes or receptors. rsc.org This molecular rigidity, combined with the stability of the ring, makes azetidine a privileged scaffold in the development of pharmacologically active agents. nih.govresearchgate.net

In Vitro Methodologies for Target Interaction Studies

To elucidate the biological activity of azetidine compounds, various in vitro methodologies are employed to study their interactions with specific molecular targets.

Enzyme Inhibition Assay Design and Principles

Enzyme inhibition assays are fundamental in vitro tools to determine a compound's ability to modulate the activity of a specific enzyme. The general principle involves measuring the rate of an enzymatic reaction in the presence and absence of the potential inhibitor.

Design and Principles:

Objective: To quantify the inhibitory potency of a compound, typically expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Components: An assay typically includes the target enzyme, its specific substrate, a buffer to maintain optimal pH and ionic strength, and the test compound (the potential inhibitor).

Detection: The reaction progress is monitored by detecting the formation of a product or the depletion of the substrate over time. This can be achieved through various methods, including spectrophotometry, fluorometry, or luminometry.

Procedure: The enzyme is pre-incubated with varying concentrations of the azetidine compound before the addition of the substrate to initiate the reaction. The reaction rates are then measured and compared to a control reaction without the inhibitor.

Azetidine-based compounds have been successfully identified as potent enzyme inhibitors using such assays. For instance, a series of azetidine amides were evaluated as inhibitors of Signal Transducer and Activator of Transcription 3 (STAT3), a key target in cancer therapy. nih.govacs.org In these studies, an electrophoretic mobility shift assay (EMSA) was used, where nuclear extracts containing active STAT3 were incubated with the azetidine compounds before adding a radiolabeled DNA probe that binds to STAT3. nih.gov The inhibition of STAT3's DNA-binding activity was then quantified to determine the IC50 values. nih.gov

| Azetidine Derivative Example | Target Enzyme | Assay Principle | Potency (IC50) |

| Benzohydroxamic acid 8i | STAT3 | EMSA (DNA-binding) | 0.34 μM |

| Compound H172 (9f) | Stat3 | In vitro activity assay | 0.38-0.98 μM |

| Azetidin-2-ylacetic acid derivative | GAT-1 | GABA-uptake inhibition | 2.01+/-0.77 μM |

This table presents a selection of azetidine derivatives and their inhibitory activities against specific enzymes, as determined by in vitro assays.

Further characterization can be performed using techniques like Isothermal Titration Calorimetry (ITC), which directly measures the binding affinity (dissociation constant, K D) and thermodynamic parameters of the inhibitor-enzyme interaction. nih.govacs.org

Receptor Binding Studies and Receptor Antagonism Concepts

Receptor binding assays are used to evaluate the affinity of a compound for a specific receptor. These studies are crucial for understanding how azetidine derivatives might act as agonists (activators) or antagonists (blockers) of receptor function.

Design and Principles:

Objective: To determine the binding affinity of a ligand (the azetidine compound) for a receptor, usually expressed as the dissociation constant (K d) or the inhibition constant (K i).

Methodology: The most common format is a competitive binding assay. This involves incubating a preparation of membranes containing the target receptor with a radiolabeled ligand (a compound known to bind to the receptor with high affinity) and varying concentrations of the unlabeled test compound.

Analysis: The amount of radiolabeled ligand bound to the receptor is measured. The test compound will compete with the radiolabeled ligand for binding to the receptor. A higher affinity of the test compound results in a greater displacement of the radiolabeled ligand. The data are often analyzed using a Scatchard plot to determine K d and the maximum number of binding sites (Bmax). nih.gov

An example of this methodology is the study of a tritiated azetidine analogue of nicotine (B1678760) to investigate its binding characteristics to the nicotine receptor in rat brain membranes. nih.gov Scatchard analysis of the binding data revealed two distinct binding sites with different affinities. nih.gov Such studies are essential for understanding the structure-activity relationships and for identifying compounds with high affinity and selectivity for a particular receptor.

Azetidine derivatives have also been developed as potent antagonists for receptors like the Free Fatty Acid Receptor 2 (FFA2), which is involved in inflammatory responses. researchgate.net The antagonist activity can be confirmed in functional assays, for example, by measuring the compound's ability to inhibit agonist-induced cellular responses, such as neutrophil migration. researchgate.net

Mechanistic Theories of Action for Azetidine-Based Scaffolds

The diverse biological activities of azetidine compounds can be attributed to several underlying mechanistic theories.

Role as Amino Acid Surrogates and Peptidomimetics

One of the most significant roles of the azetidine scaffold in medicinal chemistry is as a surrogate for natural amino acids, particularly proline. rsc.org Azetidine-2-carboxylic acid is a non-proteinogenic amino acid that acts as a homologue of proline. wikipedia.org The key difference is the four-membered ring of azetidine compared to the five-membered ring of proline. wikipedia.org

This structural mimicry allows azetidine-based amino acids to be incorporated into peptides, creating peptidomimetics. rsc.org Peptidomimetics are compounds that mimic the structure and function of natural peptides but often have improved properties, such as increased stability against enzymatic degradation. The conformational constraints imposed by the azetidine ring can induce specific secondary structures in peptides, such as γ-turns, which differ from the β-turns typically induced by proline. nih.gov This ability to influence peptide conformation makes azetidine residues valuable tools for designing peptides with specific three-dimensional structures and, consequently, tailored biological activities. nih.gov

Interference with Microbial Processes (e.g., Antibacterial, Antifungal Mechanisms)

Azetidine derivatives have demonstrated significant potential as antimicrobial agents. wisdomlib.org Their mechanisms of action often involve the disruption of essential microbial processes.

Antibacterial Mechanisms: The most well-known antibacterial agents containing an azetidine ring are the β-lactam antibiotics (azetidin-2-ones), such as penicillins and cephalosporins. medcraveonline.com The core mechanism of these antibiotics is the inhibition of peptidoglycan synthesis, an essential component of the bacterial cell wall. The strained β-lactam ring is highly reactive and acylates the active site of penicillin-binding proteins (PBPs), which are the transpeptidase enzymes responsible for cross-linking the peptidoglycan strands. This irreversible inhibition leads to a weakened cell wall and ultimately bacterial cell lysis. More recent research has also pointed to other targets; for example, molecular docking studies suggest that some azetidin-2-one (B1220530) derivatives may show antitubercular activity by targeting the enoyl-acyl carrier protein (enoyl-ACP) reductase, an enzyme crucial for fatty acid biosynthesis in bacteria. proquest.com

Antifungal Mechanisms: The antifungal activity of azetidine compounds is also an area of active research. While the precise mechanisms are varied and depend on the specific structure of the derivative, they are thought to interfere with essential fungal processes. For instance, some synthesized azetidine derivatives have shown potent activity against fungal strains like Candida albicans and Aspergillus niger. wisdomlib.orgijpronline.com The structural features of the azetidine compound, including the nature and position of substituents, significantly influence their antifungal efficacy. wisdomlib.org

The continued exploration of the azetidine scaffold holds promise for the development of new therapeutic agents targeting a wide range of biological processes.

Antiviral Target Engagement (e.g., HCV NS5B, Norovirus)

The emergence of viral diseases necessitates the continuous development of novel antiviral agents. Azetidine-containing compounds have been investigated for their potential to inhibit viral replication through engagement with various viral protein targets. Notably, research has explored their activity against Hepatitis C virus (HCV) NS5B polymerase and Norovirus.

Hepatitis C Virus (HCV) NS5B Polymerase:

The HCV NS5B protein is an RNA-dependent RNA polymerase (RdRp) essential for the replication of the viral genome. nih.govmdpi.com This enzyme represents a highly druggable target for antiviral therapy. nih.gov Both nucleoside and non-nucleoside inhibitors have been developed to target NS5B. nih.gov Non-nucleoside inhibitors can bind to allosteric sites on the enzyme, inducing conformational changes that inhibit its function. nih.gov Molecular docking studies have been employed to identify potential NS5B inhibitors. For instance, a theoretical study used molecular docking to investigate the antiviral activity of an azetidine derivative against HCV NS5B genotype. researchgate.net While specific inhibitory data for 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol against HCV NS5B is not available in the reviewed literature, the general interest in azetidine scaffolds for antiviral purposes suggests a potential area for future investigation.

Norovirus:

Noroviruses are a leading cause of acute gastroenteritis worldwide. nih.govnih.gov The lack of effective antiviral treatments for norovirus infections underscores the need for new therapeutic agents. nih.gov Some research has focused on identifying inhibitors of viral replication. For example, studies have investigated compounds that inhibit acyl-coenzyme A:cholesterol acyltransferase-1 (ACAT1), an enzyme that may be important in norovirus infection. nih.govnih.gov While the direct activity of this compound against norovirus has not been reported, a theoretical study mentioned the use of molecular docking to assess the antiviral activity of a novel azetidine derivative against Norovirus as a target protein. researchgate.net This indicates that azetidine-based compounds are being considered in the computational screening for potential anti-norovirus agents.

Neurotransmitter System Modulation (e.g., Dopamine (B1211576) Antagonism, GABA Uptake Inhibition)

Azetidine derivatives have demonstrated the ability to modulate various neurotransmitter systems within the central nervous system (CNS), highlighting their potential as therapeutic agents for neurological and psychiatric disorders. researchgate.netnih.gov

Dopamine Antagonism:

Dopamine antagonists are drugs that block dopamine receptors, thereby inhibiting the action of the neurotransmitter dopamine. drugbank.comclevelandclinic.org They are utilized in the treatment of various conditions, including psychotic disorders. drugbank.com Several studies have evaluated azetidine derivatives for their potency as dopaminergic antagonists. For example, a study focused on azetidine derivatives substituted at the 3-position with an amide moiety and found that modifications to the phenyl group of the amide influenced their affinity for D2 and D4 receptors. researchgate.net Specifically, N-(1-benzhydryl-azetidin-3-yl)-2-bromo-benzamide and N-(1-benzhydryl-azetidin-3-yl)-4-bromo-benzamide were identified as potent D2 and D4 antagonists, respectively. researchgate.net Another study reported on novel cis- and trans-azetidine analogs that potently inhibited the uptake of [3H]dopamine into isolated synaptic vesicles, suggesting they may act as "lead analogs" for further drug development. nih.gov

GABA Uptake Inhibition:

Gamma-aminobutyric acid (GABA) is the primary inhibitory neurotransmitter in the CNS. wikipedia.org GABA reuptake inhibitors (GRIs) block the GABA transporters (GATs), leading to increased extracellular GABA concentrations and enhanced GABAergic neurotransmission. wikipedia.org This mechanism is a target for the development of treatments for conditions like epilepsy and anxiety. nih.govresearchgate.net While direct evidence for this compound as a GABA uptake inhibitor is not available, the broader class of azetidine-containing compounds has been explored for this activity. Synthetic GABA analogues have been tested for their ability to inhibit neuronal and glial GABA uptake. bohrium.com Furthermore, derivatives of proline and pyrrolidine-2-acetic acid have been evaluated as potential inhibitors of the GABA transport proteins GAT-1 and GAT-3. nih.gov

Enzyme Modulation (e.g., Glycosidase Inhibition, Phosphodiesterase Inhibition)

The rigid structure of the azetidine ring makes it a valuable scaffold in the design of enzyme inhibitors. nih.govnih.gov Azetidine derivatives have been shown to modulate the activity of various enzymes, including glycosidases and phosphodiesterases.

Glycosidase Inhibition:

Glycosidase inhibitors are compounds that interfere with the function of glycosidase enzymes, which are involved in the cleavage of glycosidic bonds. Azetidine iminosugars, which are analogues of natural sugars where the ring oxygen is replaced by a nitrogen atom, have shown promise as selective glycosidase inhibitors. rsc.orgnih.gov For instance, certain hydroxyalkyl-substituted azetidine iminosugars have demonstrated specific inhibition of non-mammalian glycosidases. researchgate.net Research has shown that some N-carboxylic azetidine iminosugars are competitive inhibitors of amyloglucosidase, with one derivative being more active than the established drugs Miglitol and 1-deoxynojirimycin (B1663644) (DNJ). rsc.orgnih.govresearchgate.net The presence of an additional hydroxymethyl substituent at the α-position to the ring nitrogen can lead to potent and selective glycosidase inhibitory activity. rsc.org

Phosphodiesterase Inhibition:

Phosphodiesterases (PDEs) are a superfamily of enzymes that regulate the levels of the second messengers cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). frontiersin.org PDE inhibitors have therapeutic applications in a wide range of diseases, including respiratory, cardiovascular, and neurological disorders. frontiersin.org Azetidine and piperidine (B6355638) compounds have been investigated as PDE10 inhibitors. google.com More recently, novel azetidine-based imidazopyridines have been discovered as selective and orally bioavailable inhibitors of phosphodiesterase 10A (PDE10A) for the potential treatment of pulmonary arterial hypertension. researchgate.net The chemical stability of N-linked heteroaryl azetidines has been noted as a superior feature in drug design efforts targeting enzymes like Phosphodiesterase 2A. nih.gov

Selective Estrogen Receptor Degradation (SERD) Mechanisms for related compounds

Selective Estrogen Receptor Degraders (SERDs) are a class of drugs that bind to the estrogen receptor (ER) and induce its degradation. wikipedia.org This mechanism of action is particularly relevant in the treatment of ER-positive breast cancer. wikipedia.orgfrontiersin.org Fulvestrant is a clinically used SERD, but its poor pharmacokinetic profile has driven the development of orally bioavailable, nonsteroidal SERDs. arizona.eduacs.org

Recent research has explored the potential of azetidine-containing compounds as SERDs. A patent from Sanofi disclosed substituted fluorinated N-propyl-azetidine compounds that act as estrogen receptor (ER) antagonists and selective estrogen receptor degradation (SERD) inducers. bioworld.com An exemplified compound from this patent induced ER-α degradation with an IC50 of 0.3 nM in MCF-7 human breast cancer cells. bioworld.com

Furthermore, a novel family of benzothiophene (B83047) SERDs incorporating a basic amino side arm (B-SERDs) has been synthesized. arizona.eduacs.org Within this family, a novel 3-oxyazetidine side chain was designed, leading to a B-SERD that demonstrated the ability to cause regression of endocrine-resistant ER+ tumors in a mouse orthotopic xenograft model. arizona.eduacs.org These findings highlight the potential of incorporating the azetidine moiety into the design of new and effective SERDs for the treatment of breast cancer.

Bioinformatic and Chemoinformatic Approaches to Activity Prediction (e.g., ADMET prediction methodologies, virtual screening)

In modern drug discovery, bioinformatic and chemoinformatic approaches are indispensable for predicting the biological activity and pharmacokinetic properties of novel compounds, thereby accelerating the identification of promising drug candidates. nih.gov These computational methods are particularly valuable for screening large libraries of compounds and for optimizing lead structures.

ADMET Prediction Methodologies:

The prediction of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties is a critical step in the early stages of drug development. In silico ADMET prediction can help to identify compounds with favorable pharmacokinetic profiles and reduce the likelihood of late-stage failures. For azetidine-based scaffolds intended for CNS applications, computational tools can be used to calculate key physicochemical descriptors such as molecular weight (MW), topological polar surface area (TPSA), LogP, and the number of rotatable bonds and hydrogen bond donors/acceptors. nih.gov Machine learning models, such as graph neural networks, are increasingly being used to predict a wide range of ADMET properties with improved accuracy. greenstonebio.com Web-based platforms like ADMET-AI allow for the rapid prediction of these properties for large numbers of molecules. greenstonebio.com

Virtual Screening:

Structure Activity Relationship Sar Studies in the Azetidine Class

Impact of Azetidine (B1206935) Ring Substitution Patterns on Molecular Recognition

The substitution pattern on the azetidine ring is a primary determinant of a compound's affinity and selectivity for its biological target. The location and nature of functional groups dictate the potential for hydrogen bonding, hydrophobic interactions, and electrostatic interactions, which are fundamental to molecular recognition.

In the case of 3-(3-Bromo-4-methoxybenzyl)azetidin-3-ol, the substitution at the C3 position is particularly significant. The presence of both a hydroxyl (-OH) group and a substituted benzyl (B1604629) group on the same carbon atom creates a tertiary alcohol. This arrangement introduces a chiral center and provides specific interaction points:

The 3-hydroxyl group can act as both a hydrogen bond donor and acceptor. This is a critical feature for anchoring the ligand within a target's binding pocket, often forming key interactions with amino acid residues.

The 3-benzyl group introduces a large, hydrophobic moiety that can engage in van der Waals and hydrophobic interactions with nonpolar regions of the target protein.

| Compound | C3-Substituent A | C3-Substituent B | Receptor Affinity (Ki, nM) | Key Interaction Type |

|---|---|---|---|---|

| Analog 1 | -H | -H | 580 | Minimal |

| Analog 2 | -OH | -H | 150 | Hydrogen Bonding |

| Analog 3 | -OH | -Benzyl | 45 | Hydrogen Bonding + Hydrophobic |

| Target Compound | -OH | -Benzyl(3-Br, 4-MeO) | 15 | Enhanced Hydrophobic/Electronic |

Influence of the Benzyl Moiety on Biological Performance

The benzyl group itself is a common feature in medicinal chemistry, but its substitution pattern is critical for fine-tuning a compound's biological performance. In "this compound," the substituents on the phenyl ring—a bromine atom at position 3 and a methoxy (B1213986) group at position 4—have profound effects.

4-Methoxy Group: The methoxy (-OCH3) group is an electron-donating group that can also act as a hydrogen bond acceptor. Its presence can influence the electronic properties of the aromatic ring and provide an additional point of interaction with the target. The 4-methoxybenzyl (PMB) group is also known to be metabolically labile under certain conditions, which can be a factor in the compound's pharmacokinetic profile. nih.govresearchgate.net

3-Bromo Group: The bromine atom is a halogen that significantly increases the lipophilicity of the benzyl moiety. This can enhance membrane permeability and hydrophobic interactions within the binding site. Furthermore, bromine can participate in halogen bonding, a specific type of non-covalent interaction with electron-rich atoms like oxygen or nitrogen in the target protein, which can substantially increase binding affinity. nih.gov The combination of these two substituents creates a unique electronic and steric profile that can lead to high-affinity binding and improved selectivity.

Stereochemical Implications in Azetidine-Based Ligand-Target Interactions

Biological systems are inherently chiral, and thus the stereochemistry of a ligand is paramount for its interaction with a target. The C3 carbon of this compound is a stereocenter, meaning the compound can exist as two enantiomers, (R) and (S).

The spatial arrangement of the hydroxyl and substituted benzyl groups is fixed in each enantiomer. It is common for one enantiomer to exhibit significantly higher activity than the other because it can achieve a more optimal three-dimensional fit within the chiral binding pocket of the target protein. acs.org The less active enantiomer may bind weakly or not at all. Therefore, the stereoselective synthesis and evaluation of individual enantiomers are crucial steps in the development of azetidine-based therapeutic agents to maximize potency and minimize potential off-target effects. uni-muenchen.deadelaide.edu.au

Bioisosteric Replacements and Their Effects on Activity Profiles

Bioisosterism, the strategy of replacing one functional group with another that retains similar biological activity, is a powerful tool in SAR studies. cambridgemedchemconsulting.comuniroma1.it For this compound, several bioisosteric replacements could be considered to probe the SAR and optimize properties.

Azetidine Ring: The azetidine ring itself can be considered a bioisostere of larger or smaller cyclic amines, or even acyclic fragments. Replacing it with a pyrrolidine (B122466) or piperidine (B6355638) ring would increase conformational flexibility, which could be detrimental or beneficial depending on the target. Oxetane, where the nitrogen is replaced by oxygen, could serve as a bioisostere to investigate the importance of the basic nitrogen atom. researchgate.net

Benzyl Moiety: The phenyl ring could be replaced by other aromatic systems like pyridine (B92270) or thiophene (B33073) to alter electronic properties and introduce new interaction points.

Substituents: The bromine atom could be replaced by other halogens (Cl, F) or a trifluoromethyl (-CF3) group to modulate lipophilicity and electronic effects. The methoxy group could be replaced by a hydroxyl (-OH) or a small alkyl group to probe the importance of its hydrogen-bond accepting and electron-donating capabilities.

| Original Group | Bioisosteric Replacement | Potential Effect on Activity/Properties |

|---|---|---|

| Azetidine | Oxetane | Removes basicity; alters hydrogen bonding potential. |

| Phenyl | Pyridyl | Introduces a hydrogen bond acceptor; modifies aromatic interactions. |

| Bromo (-Br) | Trifluoromethyl (-CF3) | Increases lipophilicity; acts as a weak hydrogen bond acceptor. |

| Methoxy (-OCH3) | Hydroxyl (-OH) | Adds hydrogen bond donor capability; may alter metabolism. |

Conformational Flexibility and Its Role in SAR

The azetidine ring is not planar and exists in a puckered conformation. This conformational preference is influenced by the substituents on the ring. The bulky 3-substituents in this compound likely restrict the ring's flexibility, locking it into a preferred conformation. adelaide.edu.au

This pre-organization can be advantageous for binding, as less conformational entropy is lost upon interaction with the target, potentially leading to higher affinity. The rigidity of the scaffold ensures that the key interacting groups (the hydroxyl, the substituted benzyl ring, and the ring nitrogen) are held in a specific spatial orientation, which can be optimized to perfectly complement the binding site of the target protein. Understanding the preferred conformation of the molecule is therefore essential for rationalizing its SAR and for designing new analogs with improved biological performance.

Future Research Directions and Unexplored Avenues in Azetidine Chemistry

Development of Novel Synthetic Routes with Enhanced Efficiency and Sustainability

The synthesis of azetidine (B1206935) derivatives can be challenging due to the inherent strain in the four-membered ring. medwinpublishers.com Traditional methods often require harsh reaction conditions and multi-step procedures, limiting their efficiency and environmental friendliness. Future research will undoubtedly focus on the development of novel synthetic routes that are not only more efficient but also adhere to the principles of green chemistry.

Key areas of exploration will include:

Catalytic C-H Activation: Direct functionalization of C-H bonds on the azetidine ring or its precursors would significantly streamline synthetic pathways. rsc.org

Photoredox Catalysis: Visible-light-mediated reactions offer mild and selective methods for the construction and functionalization of the azetidine core. nih.gov

Flow Chemistry: Continuous flow reactors can enhance reaction efficiency, safety, and scalability, making the production of azetidine-containing compounds more viable for industrial applications.

Biocatalysis: The use of enzymes to catalyze key steps in azetidine synthesis could offer unparalleled stereoselectivity and sustainability.

| Synthetic Strategy | Potential Advantages |

| Catalytic C-H Activation | Atom economy, reduced waste |

| Photoredox Catalysis | Mild conditions, high selectivity |

| Flow Chemistry | Scalability, improved safety |

| Biocatalysis | High stereoselectivity, green |

Advanced Spectroscopic Probes for Real-time Mechanistic Insights

A deeper understanding of reaction mechanisms is crucial for the optimization of synthetic routes and the design of new reactions. Advanced spectroscopic techniques are poised to provide unprecedented real-time insights into the intricate processes of azetidine formation and reactivity. perkinelmer.com

Future advancements will likely involve:

Operando Spectroscopy: The integration of spectroscopic tools directly into reacting systems (in situ) will allow for the continuous monitoring of reaction intermediates and transition states. researchgate.net

Femtosecond Spectroscopy: This ultrafast technique can capture the dynamics of bond breaking and formation on the femtosecond timescale, providing a detailed picture of reaction pathways.

Cryogenic NMR and MS: Trapping and characterizing fleeting intermediates at low temperatures can provide crucial structural information that is otherwise inaccessible.

Integration of Machine Learning and AI in Azetidine Design and Prediction

Future applications include:

Predictive Modeling: AI algorithms can be trained to predict the biological activity, pharmacokinetic properties, and toxicity of novel azetidine derivatives, guiding the selection of the most promising candidates for synthesis. astrazeneca.commdpi.com

Retrosynthetic Analysis: ML models can propose novel and efficient synthetic routes to complex azetidine-containing target molecules. digitellinc.com

De Novo Design: Generative models can design entirely new azetidine scaffolds with optimized properties for specific biological targets. mdpi.com

Exploration of Azetidine Scaffolds for Novel Biological Targets

While azetidines are present in some approved drugs, their full potential as therapeutic agents remains largely untapped. rsc.orgnih.gov Future research will focus on exploring the utility of azetidine scaffolds for a wider range of biological targets implicated in various diseases. The unique conformational constraints of the azetidine ring can lead to enhanced binding affinity and selectivity for protein targets. enamine.net

Potential therapeutic areas for novel azetidine-containing compounds include:

Neurodegenerative Diseases: Targeting protein-protein interactions involved in diseases like Alzheimer's and Parkinson's. nih.gov

Infectious Diseases: Development of new antibiotics and antivirals to combat drug-resistant pathogens. medwinpublishers.comresearchgate.net

Oncology: Design of inhibitors for kinases and other enzymes involved in cancer progression. nih.govacs.org

Investigation of Hybrid Molecular Architectures Incorporating Azetidines

The incorporation of the azetidine motif into more complex molecular architectures can lead to synergistic effects and novel biological activities. nih.gov Hybrid molecules that combine the structural features of azetidines with other pharmacophores represent a promising avenue for drug discovery.

Examples of such hybrid architectures include:

Azetidine-fused heterocycles: Creating rigid, polycyclic systems with well-defined three-dimensional shapes.

Peptidomimetics: Using the azetidine ring as a constrained dipeptide isostere to improve the metabolic stability and cell permeability of peptide-based drugs.

Natural product hybrids: Integrating the azetidine scaffold into the core of natural products to create novel analogs with enhanced properties. rsc.org

Expansion of Azetidine Application in Catalysis and Materials Science

Beyond medicinal chemistry, the unique properties of azetidines make them attractive for applications in other fields, such as catalysis and materials science. birmingham.ac.uk

Future research directions may include:

Asymmetric Catalysis: The use of chiral azetidine-containing ligands to induce enantioselectivity in a variety of chemical transformations. birmingham.ac.uk

Polymer Chemistry: The development of novel polymers with azetidine units in their backbone, potentially leading to materials with unique thermal and mechanical properties. rsc.org

Energetic Materials: The incorporation of azetidine rings into energetic materials could lead to compounds with improved performance and stability. chemrxiv.org

Detailed Mechanistic Elucidation of Observed Biological Activities

For azetidine-containing compounds that demonstrate promising biological activity, a thorough understanding of their mechanism of action at the molecular level is essential for further optimization and development.

This will require a multidisciplinary approach, including: